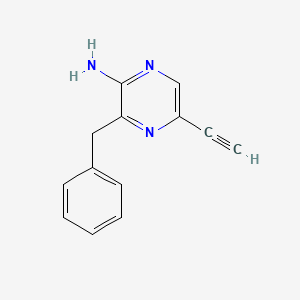
3-Benzyl-5-ethynylpyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-ethynylpyrazin-2-amine is an organic compound with the molecular formula C13H11N3 It is a derivative of pyrazine, featuring a benzyl group at the 3-position and an ethynyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-ethynylpyrazin-2-amine typically involves the reaction of appropriate pyrazine derivatives with benzyl and ethynyl substituents. One common method includes the alkylation of 5-ethynylpyrazin-2-amine with benzyl halides under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-5-ethynylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of partially or fully hydrogenated pyrazine derivatives.
Substitution: Formation of brominated or nitrated benzyl derivatives.
Applications De Recherche Scientifique
3-Benzyl-5-ethynylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Benzyl-5-ethynylpyrazin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its benzyl and ethynyl groups. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzylpyrazin-2-amine: Lacks the ethynyl group, which may affect its reactivity and biological activity.
5-Ethynylpyrazin-2-amine: Lacks the benzyl group, which may influence its binding properties and overall stability.
Uniqueness
3-Benzyl-5-ethynylpyrazin-2-amine is unique due to the presence of both benzyl and ethynyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H11N3 |
|---|---|
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
3-benzyl-5-ethynylpyrazin-2-amine |
InChI |
InChI=1S/C13H11N3/c1-2-11-9-15-13(14)12(16-11)8-10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H2,14,15) |
Clé InChI |
TUIODYDYMUDNND-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CN=C(C(=N1)CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2H-benzo[g]chromen-8-ol](/img/structure/B11891909.png)
![N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11891927.png)









![N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11891974.png)

![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)
